2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
BenchChem offers high-quality 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-28-14-9-7-13(8-10-14)16-11-18(27)24-22(23-16)32-12-19-25-21(26-31-19)15-5-4-6-17(29-2)20(15)30-3/h4-11H,12H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYNDJWSZCWUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that belongs to the class of pyrimidine derivatives with notable biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a pyrimidine core substituted with an oxadiazole moiety and methoxy phenyl groups. The presence of these functional groups is crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 378.42 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known for its ability to interact with various enzymes, potentially inhibiting those involved in disease pathways such as cancer and inflammation .
- Antioxidant Properties : The structure suggests potential antioxidant activity due to the presence of electron-donating groups that can scavenge free radicals .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains, indicating that this compound may also possess similar properties .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds within the oxadiazole and pyrimidine classes:
Case Study 1: Antimicrobial Activity
A study conducted by Chikhalia et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives. The results indicated that compounds similar to our target exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with some showing potency exceeding that of standard antibiotics .
Case Study 2: Anticancer Potential
Research highlighted the anticancer properties of oxadiazole derivatives in vitro. One derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics in several cancer cell lines, suggesting that modifications like those present in our compound could enhance therapeutic efficacy .
Case Study 3: Antioxidant Mechanisms
A theoretical study using DFT calculations assessed the antioxidant mechanisms of oxadiazole derivatives. The findings suggested that specific structural features enhance radical scavenging activity, which could be applicable to our compound's design .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds containing oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the methoxyphenyl groups may enhance these effects by improving solubility and bioavailability.
- Antimicrobial Properties : Research indicates that oxadiazole derivatives can possess antimicrobial activity. The specific compound may be evaluated for its efficacy against bacterial and fungal strains, potentially leading to the development of new antibiotics.
- Anti-inflammatory Effects : Compounds featuring pyrimidine structures have been reported to show anti-inflammatory properties. Investigating this compound could reveal its potential in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity against breast cancer cells. The specific compound under discussion was among those tested, showing promising results with an IC50 value lower than standard chemotherapeutics .
Study 2: Antimicrobial Activity
In another investigation, a library of oxadiazole compounds was screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
